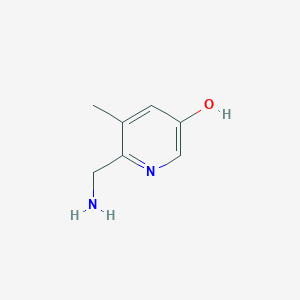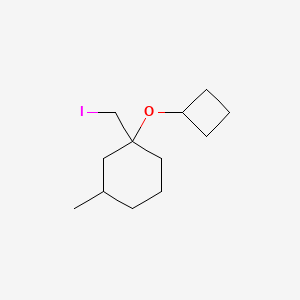
1-Cyclobutoxy-1-(iodomethyl)-3-methylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclobutoxy-1-(iodomethyl)-3-methylcyclohexane is an organic compound with the molecular formula C12H21IO. It is characterized by a cyclohexane ring substituted with a cyclobutoxy group, an iodomethyl group, and a methyl group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclobutoxy-1-(iodomethyl)-3-methylcyclohexane typically involves the following steps:
Formation of the Cyclobutoxy Group: This can be achieved by reacting cyclobutanol with an appropriate alkylating agent under basic conditions.
Introduction of the Iodomethyl Group: The iodomethyl group can be introduced via halogenation reactions, where a suitable precursor is treated with iodine and a halogen carrier.
Methylation: The methyl group is introduced through alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclobutoxy-1-(iodomethyl)-3-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form hydrocarbons.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation might produce a ketone or alcohol.
Aplicaciones Científicas De Investigación
1-Cyclobutoxy-1-(iodomethyl)-3-methylcyclohexane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Cyclobutoxy-1-(iodomethyl)-3-methylcyclohexane involves its interaction with molecular targets through its functional groups. The iodomethyl group can participate in nucleophilic substitution reactions, while the cyclobutoxy and methyl groups can influence the compound’s overall reactivity and binding affinity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Cyclobutoxy-1-(iodomethyl)-4-methylcyclohexane
- 1-Cyclobutoxy-1-(iodomethyl)cycloheptane
- 1-Cyclobutoxy-1-(iodomethyl)cyclopentane
Uniqueness
1-Cyclobutoxy-1-(iodomethyl)-3-methylcyclohexane is unique due to the specific positioning of its substituents on the cyclohexane ring. This structural arrangement can lead to distinct reactivity and properties compared to its analogs. For instance, the position of the methyl group can influence steric hindrance and electronic effects, affecting the compound’s behavior in chemical reactions and interactions with biological targets.
Propiedades
Fórmula molecular |
C12H21IO |
|---|---|
Peso molecular |
308.20 g/mol |
Nombre IUPAC |
1-cyclobutyloxy-1-(iodomethyl)-3-methylcyclohexane |
InChI |
InChI=1S/C12H21IO/c1-10-4-3-7-12(8-10,9-13)14-11-5-2-6-11/h10-11H,2-9H2,1H3 |
Clave InChI |
NSXKUBKCKXEICN-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1)(CI)OC2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13086476.png)

![{2-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13086493.png)
![N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide](/img/structure/B13086512.png)
![5-[(Prop-2-yn-1-yl)amino]furan-2-carboxylic acid](/img/structure/B13086517.png)
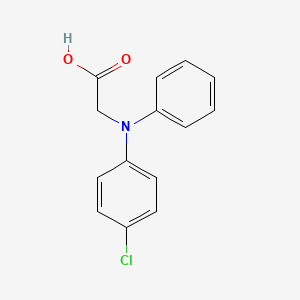
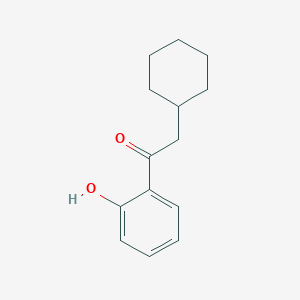
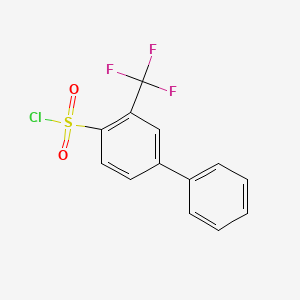
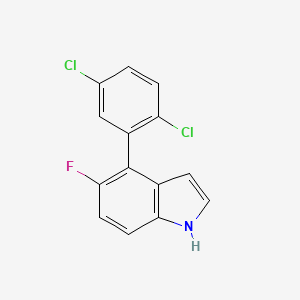


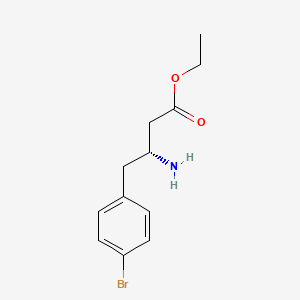
![7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B13086567.png)
